molecular formula C7H13NO2 B2478920 N,N-dimethyl 5-oxopentanamide CAS No. 381230-85-9

N,N-dimethyl 5-oxopentanamide

Cat. No.: B2478920
CAS No.: 381230-85-9
M. Wt: 143.186
InChI Key: KJIHPJGWDQZKCP-UHFFFAOYSA-N
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Description

N,N-dimethyl 5-oxopentanamide is an organic compound with the molecular formula C7H13NO2 . It is characterized by a linear carbon chain functionalized with both an amide and a ketone group, specifically a dimethylamide at one terminus and an oxo (carbonyl) group at the fifth carbon . The SMILES notation for the compound is CN(C)C(=O)CCCC=O, and its InChIKey is KJIHPJGWDQZKCP-UHFFFAOYSA-N . Compounds featuring a 5-oxopentanamide (also known as a levulinamide) scaffold, such as this one, are of significant interest in organic synthesis. They can serve as versatile intermediates or precursors in the development of more complex molecules, including pharmaceuticals and functional materials . The presence of both the ketone and the amide group provides two distinct sites for chemical modification, making it a valuable building block for researchers. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-5-oxopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)7(10)5-3-4-6-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIHPJGWDQZKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381230-85-9
Record name N,N-dimethyl-5-oxopentanamide
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Reactivity and Transformational Chemistry of N,n Dimethyl 5 Oxopentanamide Derivatives

Electrophilic and Nucleophilic Reactions at the Amide and Carbonyl Centers

The N,N-dimethyl 5-oxopentanamide molecule possesses two primary centers for electrophilic and nucleophilic attack: the amide carbonyl carbon and the keto carbonyl carbon. The amide group is generally less reactive towards nucleophiles than the ketone due to the delocalization of the nitrogen lone pair, which reduces the electrophilicity of the amide carbonyl carbon. However, under forcing conditions or with highly reactive nucleophiles, reactions at the amide center can occur.

Electrophilic attack can occur at the oxygen atoms of both the amide and keto groups. Protonation or coordination to a Lewis acid activates the carbonyl groups towards nucleophilic attack. For instance, the keto group can undergo standard carbonyl reactions such as reduction to a secondary alcohol, reductive amination, or formation of acetals and ketals.

Reactions Involving α-Diazo N,N-Dimethyl Oxopentanamides

The introduction of a diazo group at the α-position to the amide carbonyl (forming an α-diazo N,N-dimethyl oxopentanamide) dramatically expands the synthetic utility of the scaffold. Diazo compounds are versatile reagents in organic synthesis, capable of acting as nucleophiles, participating in 1,3-dipolar cycloadditions, or generating carbenes upon extrusion of dinitrogen gas. nih.gov

While specific literature on the generation of enoldiazoamides directly from α-diazo N,N-dimethyl oxopentanamides is not prevalent, the general chemistry of α-diazo carbonyl compounds provides a basis for this transformation. Enoldiazo compounds, which are valuable synthetic intermediates, can be formed from α-diazo carbonyl compounds. rsc.org This transformation typically involves the formation of an enol or enolate, which can then be trapped. The resulting enoldiazoamides would feature a carbon-carbon double bond conjugated with the diazo and amide functionalities, opening up further avenues for cycloaddition reactions. rsc.orgnih.gov

α-Diazo N,N-dimethyl oxopentanamides are precursors to metallo-enolcarbenes, which can participate in a variety of cycloaddition reactions. rsc.org These reactions are highly valuable for the construction of carbocyclic and heterocyclic ring systems. rsc.org For instance, in the presence of a suitable transition metal catalyst, such as rhodium(II) or copper(I) complexes, the diazo compound can extrude dinitrogen to form a reactive carbene intermediate. This carbene can then react with a suitable one-carbon component in a formal [3+1]-cycloaddition to form four-membered rings. The versatility of these cycloadditions allows for the synthesis of complex molecular architectures from relatively simple starting materials. rsc.orgnih.gov The choice of catalyst can significantly influence the reaction outcome, allowing for divergent cycloaddition pathways from the same reactants. nih.gov

Table 1: Examples of Catalytic Cycloaddition Reactions Involving Diazo Compounds

Diazo Compound TypeCatalystReaction TypeProduct Type
α-DiazoacetamideRhodium(II) carboxylateCyclopropanationCyclopropane
EnoldiazoacetateDirhodium(II)[3+3]-CycloadditionSix-membered ring
α-DiazoketoneCopper(I)[3+2]-CycloadditionFive-membered ring

This table provides illustrative examples of cycloaddition reactions involving various diazo compounds and is not specific to this compound derivatives.

Achieving stereocontrol in cycloaddition reactions is a critical aspect of modern organic synthesis. In the context of α-diazo N,N-dimethyl oxopentanamide derivatives, the stereochemical outcome of cycloaddition reactions can be influenced by several factors, including the choice of catalyst, the nature of the substrate, and the reaction conditions. researchgate.net For example, the use of chiral catalysts can induce enantioselectivity, leading to the formation of one enantiomer in excess. The inherent chirality of the starting material, if present, can also direct the stereochemical course of the reaction, leading to diastereoselective transformations. researchgate.net Plausible stepwise mechanisms involving chair-like transition states have been proposed to rationalize the stereochemical outcomes in some cycloaddition reactions of related vinyldiazoacetates. nih.gov

Upon catalytic decomposition, α-diazo N,N-dimethyl oxopentanamides can generate metallo-enolcarbenes. nih.gov These intermediates can undergo intramolecular reactions to form cyclopropene (B1174273) derivatives through the extrusion of dinitrogen. nih.gov The resulting cyclopropenes are highly strained and reactive molecules that can serve as valuable building blocks in further synthetic transformations, including subsequent cycloaddition reactions. nih.gov This pathway, often referred to as the CycloPropEne Cycloaddition (CPEC) pathway, allows for the generation of cyclopropane-fused carbocycles and heterocycles. nih.gov

Reactivity of the Keto Functionality within the N,N-Dimethyl Oxopentanamide Backbone

The keto group in the this compound backbone retains its characteristic reactivity. It is susceptible to nucleophilic attack and can undergo a wide range of standard carbonyl transformations. These include, but are not limited to:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Wittig Reaction: Reaction with phosphorus ylides can convert the keto group into an alkene.

Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols.

Acetal and Ketal Formation: Protection of the keto group can be achieved by reacting it with alcohols or diols under acidic conditions.

Enolate Formation: The protons α to the keto group are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.

The presence of the amide functionality elsewhere in the molecule can potentially influence the reactivity of the keto group through long-range electronic effects or by acting as a coordinating site for reagents.

Reduction Reactions of Oxoamide (B1213200) Systems

The presence of both a ketone and an amide in the same molecule presents a challenge and an opportunity for selective reduction. The choice of reducing agent and reaction conditions dictates which carbonyl group is transformed.

The ketone functionality can be selectively reduced to a secondary alcohol in the presence of the amide using mild hydride reagents. Sodium borohydride (NaBH₄) is a highly effective agent for this purpose, as it readily reduces aldehydes and ketones but is generally unreactive towards amides. cdnsciencepub.com This chemoselectivity allows for the clean conversion of this compound to N,N-dimethyl 5-hydroxypentanamide. The reduction of γ-keto amides can be highly diastereoselective, providing a route to γ-butyrolactones with specific stereochemistries after cyclization of the resulting γ-hydroxy amides. researchgate.net

Conversely, the reduction of the amide group requires more powerful reducing agents or specific catalytic systems. Lithium aluminum hydride (LAH) is capable of reducing both the ketone and the amide, typically yielding the corresponding amino alcohol. rushim.ru However, achieving selective reduction of the amide in the presence of the ketone is more challenging. Catalytic methods, such as hydrozirconation using Schwartz's reagent (Cp₂Zr(H)Cl), have been developed for the mild and selective partial reduction of tertiary amides to aldehydes. researchgate.net Complete reduction of the amide to an amine can also be achieved using various catalytic protocols involving silanes in combination with catalysts based on iridium or yttrium. organic-chemistry.org

Reducing AgentTarget Functional GroupProductSelectivity
Sodium Borohydride (NaBH₄)Ketoneγ-Hydroxy AmideHigh selectivity for ketone over amide cdnsciencepub.comresearchgate.net
Lithium Aluminum Hydride (LAH)Ketone and AmideAmino AlcoholReduces both functional groups rushim.ru
Schwartz's Reagent (Cp₂Zr(H)Cl)Amide (Partial)γ-Keto AldehydeChemoselective for partial amide reduction researchgate.net
Iridium or Yttrium Catalysts + SilanesAmide (Full)γ-Keto AmineCatalytic systems for full amide reduction organic-chemistry.org

Condensation Reactions

The ketone carbonyl of this compound is the primary site for condensation reactions, which are fundamental for carbon-carbon bond formation. These reactions leverage the electrophilicity of the carbonyl carbon.

A prominent example is the Wittig reaction, which transforms the ketone into an alkene. libretexts.org This reaction involves a triphenyl phosphonium (B103445) ylide (a Wittig reagent) that attacks the ketone to form an oxaphosphetane intermediate. wikipedia.org This intermediate then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide, a thermodynamically stable byproduct that drives the reaction forward. lumenlearning.commasterorganicchemistry.com The Wittig reaction is highly reliable for fixing the position of the new double bond. libretexts.org For this compound, this provides a direct route to derivatives containing a 5-alkylidene moiety.

Other carbonyl condensation reactions, such as the aldol (B89426) condensation, are also possible. By generating an enolate from a separate ketone or aldehyde, a mixed aldol reaction can be initiated where the enolate attacks the ketone of the oxoamide. latech.edu Similarly, the formation of an enamine from the oxoamide could facilitate subsequent alkylation or condensation reactions. These transformations underscore the utility of the keto group as an electrophilic handle for constructing more complex molecular architectures.

Transition Metal-Catalyzed Transformations of Oxoamide Derivatives

Transition metal catalysis offers powerful tools for the functionalization of oxoamide derivatives, enabling the formation of new bonds at positions that are typically unreactive. mdpi.com Both the ketone and the amide functionalities can participate in or direct these transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for α-arylation reactions of carbonyl compounds. nih.govscispace.com In this compound, two positions are susceptible to α-arylation: the C4 position (α to the ketone) and the C2 position (α to the amide). By selecting the appropriate base, ligand, and reaction conditions, an enolate can be generated at either position and subsequently coupled with an aryl halide. organic-chemistry.org The development of catalysts with sterically hindered, electron-rich phosphine (B1218219) ligands has significantly broadened the scope of this reaction to include amides and ketones. nih.govorganic-chemistry.org The direct intermolecular α-arylation of N,N-dialkyl acetamides with less reactive aryl chlorides has been achieved, highlighting the advances in this field. acs.org

Rhodium-Catalyzed Reactions: The N,N-dimethylamide group can serve as an effective directing group in rhodium-catalyzed C-H activation and functionalization. nih.gov This chelation-assisted strategy allows for the selective formation of new bonds at otherwise inert C-H positions. Rh(III) catalysts, for instance, can facilitate the cyclization of benzamides with diazo compounds or alkynes through C-H activation. rsc.orgresearchgate.net While these examples often involve aromatic C-H bonds, the principles can be extended to aliphatic systems, potentially enabling functionalization at the C2 or C3 positions of the pentanamide (B147674) chain. Such transformations provide efficient pathways to complex heterocyclic structures. rsc.orgnih.gov

Catalyst SystemTransformationTarget SiteDescription
Pd Catalyst + Ligand (e.g., phosphine)α-ArylationC2 or C4Couples amide or ketone enolate with aryl halides nih.govorganic-chemistry.org
Rh(III) CatalystC-H Activation/AnnulationC2, C3Amide group directs functionalization of C-H bonds nih.govresearchgate.net
Ni CatalystCross-CouplingC2 or C4Alternative to Palladium for C-C bond formation
Cu CatalystDeacetylative α-ArylationN/ACan be used for β-keto amides to form α-aryl amides scispace.com

Radical Reactions and Mechanistic Pathways

Radical reactions provide unique pathways for the transformation of oxoamides, often leading to products that are inaccessible through polar reaction mechanisms. These reactions typically proceed through a sequence of initiation, propagation (such as cyclization), and termination steps. wikipedia.org

For derivatives of this compound containing an unsaturated moiety (e.g., an alkene or alkyne), radical cyclization is a powerful tool for constructing cyclic systems. wikipedia.org A radical can be generated at various positions, for example, α to the amide or ketone, which can then add intramolecularly to the multiple bond. 5-exo and 6-endo cyclizations are common pathways, with the regioselectivity often governed by stereoelectronic factors as described by Baldwin's rules. Such cascade reactions, involving alkylation and cyclization of unsaturated amides, have been used to create functionalized oxindoles. nih.gov

Amido radicals themselves can be key intermediates. Generated from precursors like N-bromoamides via photolysis, amido radicals can undergo intramolecular 1,5-hydrogen atom transfer. cdnsciencepub.com This process selectively abstracts a hydrogen atom from the δ-carbon, generating a new carbon-centered radical that can be trapped or undergo further reaction. This pathway highlights the ability of the amide group to initiate radical transformations along the alkyl chain. Mechanistic studies, often employing radical scavengers like TEMPO, are crucial for confirming that a reaction proceeds through a free-radical pathway. acs.org The development of visible-light photoredox catalysis has further expanded the scope of radical reactions involving amides under mild conditions. mdpi.com

Mechanistic Investigations and Computational Studies of N,n Dimethyl Oxopentanamide Systems

Elucidation of Reaction Mechanisms for Synthesis and Transformations

Synthesis:

The synthesis of γ-ketoamides like N,N-dimethyl 5-oxopentanamide can be approached through various synthetic strategies. One notable method involves the copper-catalyzed reaction of nitrones and ynamides. In this process, a copper(II) catalyst is proposed to activate the ynamide, facilitating a nucleophilic attack by the nitrone. This is followed by a diastereoselective rearrangement of a copper-coordinated iminium intermediate, leading to the formation of the γ-ketoamide scaffold after hydrolysis. chemrxiv.org The general mechanism for this type of transformation is believed to proceed through the formation of a key C-C bond, with the stereoselectivity being controlled by the metallic catalyst. chemrxiv.org

Alternative approaches to amide bond formation, which could be adapted for the synthesis of this compound, include the direct coupling of a carboxylic acid (5-oxopentanoic acid) with dimethylamine. This reaction is often facilitated by coupling agents or can be catalyzed by transition metals like ruthenium, which enable a direct reaction between an alcohol (derived from the carboxylic acid) and an amine. organic-chemistry.org The mechanism for the ruthenium-catalyzed amidation involves the in-situ generation of an active catalyst that facilitates the coupling with the liberation of dihydrogen. organic-chemistry.org

Transformations:

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the tertiary amide. The γ-ketoamide structure allows for transformations such as the conversion to 1,4-diones. chemrxiv.org The amide group, while generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl, can undergo hydrolysis under acidic or basic conditions to yield 5-oxopentanoic acid and dimethylamine. The stability of the amide bond is attributed to its partial double-bond character. nih.gov

Computational Modeling of Molecular Conformations and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the molecular structure and energetics of amides. For this compound, computational modeling can predict its most stable conformations and the energy barriers associated with bond rotations.

Studies on secondary amides using B3LYP/6-31G* level of theory have shown that the Z-anti conformation is typically the lowest in energy. acs.orgresearchgate.net For a tertiary amide like this compound, the key conformational flexibility would arise from rotation around the C-N bond and the single bonds of the pentanamide (B147674) backbone. The planarity of the amide group is a crucial factor, with delocalization of the nitrogen lone pair into the carbonyl π* orbital contributing to a significant rotational barrier. researchgate.net

Table 1: Predicted Conformational Data for a Model N,N-Dialkylamide (Note: This table presents theoretical data for a representative N,N-dialkylamide and is intended to be illustrative for this compound.)

ParameterPredicted ValueMethod
C-N Rotational Barrier15 - 20 kcal/molDFT (B3LYP/6-31G)
C-N Bond Length~1.35 ÅDFT (B3LYP/6-31G)
O=C-N Bond Angle~122°DFT (B3LYP/6-31G*)
Most Stable ConformerExtended ChainMolecular Mechanics

Structure-Reactivity Relationships in Oxoamide (B1213200) Derivatives

The relationship between the structure of oxoamide derivatives and their reactivity is a key area of study, particularly in medicinal chemistry. For γ-ketoamides like this compound, the relative positions of the keto and amide groups are critical. The electrophilicity of the carbonyl carbons in both the ketone and the amide can be influenced by substituents on the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies on various amide derivatives have been used to build models that predict their biological activity or toxicity based on molecular descriptors. nih.gov These models often consider parameters such as hydrophobicity (logP), electronic properties (e.g., HOMO/LUMO energies), and steric factors. For this compound, QSAR models could be developed to predict its potential as an enzyme inhibitor, for example, by correlating structural modifications with inhibitory activity.

The reactivity of the α-ketoamide motif has been extensively studied, and it is known to be a "privileged structure" in medicinal chemistry due to its ability to interact with biological targets. nih.gov While this compound is a γ-ketoamide, the principles of how the keto and amide functionalities contribute to molecular interactions can be extrapolated. The keto group can act as a hydrogen bond acceptor, while the amide can participate in hydrogen bonding as both a donor (if primary or secondary) and an acceptor. In a tertiary amide like this compound, only the carbonyl oxygen can act as a hydrogen bond acceptor.

Ligand and Catalyst Design Principles Informed by Computational Analysis

Computational chemistry is a powerful tool for the rational design of ligands and catalysts for specific chemical transformations. pnnl.gov For the synthesis of this compound, computational methods can be employed to design catalysts that promote efficient amide bond formation or the specific construction of the γ-ketoamide framework.

For instance, in the copper-catalyzed synthesis from nitrones and ynamides, DFT calculations could be used to model the transition states of the reaction and to understand the role of different ligands on the copper center in controlling the stereoselectivity and reaction rate. chemrxiv.org By systematically modifying the electronic and steric properties of the ligands in silico, it is possible to identify promising candidates for experimental validation.

Computational catalyst design for ammonia (B1221849) synthesis, a process with some parallels to amide synthesis in terms of N-H and C-N bond considerations, has demonstrated the power of using descriptors to predict catalytic activity. sciopen.com Similar principles could be applied to the design of catalysts for the direct amidation of 5-oxopentanoic acid, where the catalyst must facilitate the dehydration reaction while avoiding side reactions. The design would focus on optimizing the interaction of the catalyst with both the carboxylic acid and the amine to lower the activation energy of the rate-determining step.

Table 2: Key Computational Descriptors for Catalyst Design (Note: This table lists general descriptors used in computational catalyst design and their relevance to reactions involving this compound.)

DescriptorRelevance
Adsorption EnergyPredicts the strength of interaction between reactants/products and the catalyst surface.
Transition State EnergyDetermines the activation barrier and thus the rate of the reaction.
d-band CenterFor transition metal catalysts, this correlates with the strength of adsorbate binding.
Solvation EnergyImportant for accurately modeling reactions that occur in a solvent.

Advanced Analytical Methodologies in Research on N,n Dimethyl 5 Oxopentanamide

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the structural framework and the types of chemical bonds present within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For N,N-dimethyl 5-oxopentanamide, both ¹H (proton) and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The structure of this compound contains several distinct proton environments, which would be expected to produce a spectrum with characteristic chemical shifts, signal integrations, and splitting patterns (multiplicity). The aldehyde proton (-CHO) is highly deshielded and would appear as a triplet at approximately 9.8 ppm. The two N-methyl groups are chemically equivalent but may show restricted rotation around the amide C-N bond, potentially appearing as two distinct singlets near 2.9-3.1 ppm. The three methylene (B1212753) groups (-CH₂-) in the aliphatic chain would resonate at different frequencies due to their proximity to the electron-withdrawing carbonyl groups, with predictable splitting patterns based on neighboring protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. This compound has seven carbon atoms, all in distinct chemical environments. The two carbonyl carbons (amide and aldehyde) would appear far downfield, typically in the 170-200 ppm range. The two N-methyl carbons would be found near 35-38 ppm, while the three methylene carbons would have signals in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound The following data are predicted based on established principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
-CHO9.8Triplet (t)202.0
-C(O)N(CH₃)₂--172.5
-N(CH₃)₂3.1Singlet (s)37.5
-N(CH₃)₂2.9Singlet (s)35.5
-CH₂-C(O)N2.4Triplet (t)32.0
-CH₂-CHO2.6Triplet (t)43.0
-CH₂-CH₂-CH₂-2.0Quintet (quin)21.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₇H₁₃NO₂. The calculated monoisotopic mass is 143.0946 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 143. The fragmentation of this molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways for this compound include:

Alpha-cleavage adjacent to the carbonyl groups.

Cleavage of the C-N bond, leading to the loss of a dimethylamino radical.

McLafferty rearrangement , a characteristic fragmentation of carbonyl compounds with gamma-hydrogens.

These fragmentation processes result in a unique mass spectrum that serves as a molecular fingerprint.

Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Predicted Fragment Ion Fragmentation Pathway
143[C₇H₁₃NO₂]⁺Molecular Ion [M]⁺
114[C₅H₆O₂]⁺Loss of -N(CH₃)H
99[C₅H₇O]⁺Loss of -N(CH₃)₂
72[C₄H₈NO]⁺Cleavage at C2-C3 bond
44[C₂H₆N]⁺Dimethylaminomethyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its two distinct carbonyl groups. The tertiary amide C=O stretch typically appears as a strong band around 1650 cm⁻¹. The aldehyde C=O stretch is found at a higher frequency, generally around 1725 cm⁻¹. Additionally, the spectrum will display characteristic C-H stretching vibrations for the aldehyde proton (two weak bands around 2720 and 2820 cm⁻¹) and the aliphatic methylene and methyl groups (in the 2850-3000 cm⁻¹ region). A C-N stretching vibration for the tertiary amide would also be present.

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H StretchAldehyde (-CHO)~2820 and ~2720Weak
C=O StretchAldehyde (-CHO)~1725Strong
C=O StretchTertiary Amide (-CONR₂)~1650Strong
C-H StretchAlkane (CH₂, CH₃)2850-3000Medium-Strong
C-N StretchTertiary Amide1100-1300Medium

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of synthesized compounds and for isolating them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of chemical compounds. For a polar molecule like this compound, a reversed-phase HPLC method is typically employed. This would involve a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The compound would be detected as it elutes from the column, most commonly by a UV detector. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture like ethyl acetate (B1210297)/hexanes or dichloromethane/methanol would be appropriate. By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be tracked over time. Visualization can be achieved using methods such as an iodine chamber or a potassium permanganate (B83412) stain, as the compound does not possess a strong UV chromophore.

Column Chromatography for Purification

Column chromatography is a cornerstone technique in the purification of synthesized organic compounds, including this compound. This method separates components of a mixture based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. For a polar, aliphatic amide like this compound, this technique is crucial for removing unreacted starting materials, byproducts, and other impurities that may be present after a synthesis.

The principle of separation in column chromatography relies on the polarity differences between the compound of interest and the impurities. A solid adsorbent, typically silica gel or alumina, serves as the polar stationary phase. A solvent or a mixture of solvents acts as the mobile phase, or eluent, which flows through the column. Less polar compounds will have a weaker interaction with the stationary phase and will therefore travel down the column more quickly with the mobile phase. Conversely, more polar compounds will adsorb more strongly to the stationary phase and elute from the column more slowly.

In a typical purification of this compound, the crude reaction mixture is first concentrated and then loaded onto the top of a prepared chromatography column packed with silica gel. The choice of the mobile phase is critical for achieving good separation. A common approach is to use a solvent system that provides a good separation of the desired compound from its impurities, as determined by preliminary analysis using thin-layer chromatography (TLC). For a compound with the polarity of this compound, a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane, is often employed.

The elution process can be performed isocratically, with a constant solvent composition, or by using a gradient, where the polarity of the mobile phase is gradually increased over time. A gradient elution is often preferred for complex mixtures as it allows for the efficient separation of compounds with a wide range of polarities. The fractions are collected sequentially as they exit the column, and each fraction is analyzed by TLC to determine the presence of the purified this compound. Fractions containing the pure compound are then combined and the solvent is removed under reduced pressure to yield the purified product.

The effectiveness of the purification is determined by the resolution of the separation, which is influenced by factors such as the choice of stationary and mobile phases, the column dimensions, and the flow rate of the eluent.

Table 1: Representative Parameters for Column Chromatography Purification of this compound

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%)
Column Dimensions 30 cm length x 3 cm diameter
Flow Rate 10 mL/min
Detection Method Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate)

Table 2: Illustrative Fraction Analysis Data

Fraction NumberEluent Composition (Ethyl Acetate in Hexane)Compound(s) Detected by TLC
1-520%Non-polar impurities
6-1040%Trace impurities
11-2060%Pure this compound
21-2580%More polar byproducts

This systematic approach ensures the isolation of this compound in high purity, which is essential for its subsequent characterization and use in further research applications.

Research Applications and Emerging Directions for N,n Dimethyl 5 Oxopentanamide Analogs

Strategic Intermediates in the Synthesis of Complex Organic Molecules

N,N-dimethyl 5-oxopentanamide and its derivatives serve as crucial building blocks in the synthesis of complex organic molecules, particularly in the construction of heterocyclic systems like piperidines. The inherent functionality of these analogs—a terminal aldehyde or ketone and a dimethylamide—provides reactive handles for a variety of chemical transformations.

Researchers have explored the use of related structures, such as N-Boc-4-formylpiperidine, as key intermediates. The aldehyde group allows for the introduction of various substituents and the extension of the carbon chain, while the protected amine facilitates controlled reactions. This strategic approach enables the synthesis of a wide range of substituted piperidines, which are prevalent motifs in many biologically active compounds and natural products. nih.govresearchgate.netijnrd.orgnih.govescholarship.org

Furthermore, the glutarimide (B196013) moiety, which can be accessed from precursors related to this compound, is a core component of various immunomodulatory drugs. The synthesis of N-heterocycle-glutarimide diads often proceeds through intermediates that share structural similarities with this compound analogs, underscoring their importance in accessing these complex therapeutic agents. nih.gov

Scaffold Development for Bio-Inspired Molecular Design

The concept of bio-inspired molecular design involves mimicking natural structures to create novel materials and molecules with specific functions. digitellinc.com Analogs of this compound offer a versatile scaffold for the development of such bio-inspired materials, particularly polymers and combinatorial libraries.

The bifunctional nature of these molecules allows them to be incorporated into polymeric chains, where the amide and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the material's properties. nih.govmdpi.comrsc.orgucsb.edu The development of bio-inspired polymers often focuses on creating materials that are biocompatible, biodegradable, and possess specific recognition or catalytic capabilities.

Moreover, the this compound scaffold is amenable to combinatorial chemistry approaches. By systematically modifying the side chains and functional groups, large libraries of diverse compounds can be generated. These libraries are invaluable tools for screening and identifying molecules with desired biological or material properties. nih.govresearchgate.net

Applications in Asymmetric Catalysis

While direct applications of this compound as a chiral ligand are not extensively documented, its structural motifs are relevant to the design of ligands for asymmetric catalysis. The development of chiral ligands is crucial for controlling the stereochemical outcome of chemical reactions, a key aspect in the synthesis of pharmaceuticals and other fine chemicals.

Chiral diamines and N,N'-dimethyl derivatives are known to be effective ligands in various asymmetric transformations, including the iridium-catalyzed asymmetric transfer hydrogenation of ketones. nih.gov The synthesis of novel chiral N,N'-dimethyl-1,4-piperazines, which possess metal-binding capabilities, highlights the potential of related heterocyclic structures in catalysis. researchgate.net The development of heterogeneous P-N-N tridentate ligands for iridium-catalyzed asymmetric hydrogenation further demonstrates the importance of the nitrogen-containing backbone in creating efficient and selective catalysts. rsc.org The principles learned from these related systems can guide the design of novel chiral ligands based on the this compound framework.

Integration into Medicinal Chemistry Research (excluding clinical data)

The N,N-dimethylamide moiety and the flexible carbon chain present in this compound analogs are common features in many biologically active compounds. This has spurred significant interest in their integration into medicinal chemistry research for the discovery of new therapeutic agents.

Research has shown that various N,N-dimethylamide derivatives exhibit a range of biological activities. For instance, nicotinamide-based diamides have been synthesized and evaluated for their potential as cytotoxic agents against cancer cell lines. nih.gov Similarly, the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have revealed their potential to interact with biological targets. rsc.orgresearchgate.net

Furthermore, analogs of this compound can be considered in the synthesis of GABA (gamma-aminobutyric acid) derivatives. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are of significant interest for the treatment of neurological disorders. mdpi.comresearchgate.netnih.gov The structural similarity of the pentanamide (B147674) backbone to GABA makes these compounds attractive starting points for the design of novel modulators of GABAergic signaling.

Below is a table summarizing the biological evaluation of representative N,N-dimethylamide derivatives:

Compound ClassBiological Target/ActivityRepresentative Findings
Nicotinamide-based diamidesCytotoxicity in cancer cell linesCertain derivatives showed significant inhibitory activity against human cancer cell lines. nih.gov
N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamidesEnzyme inhibitionDemonstrated potential to bind to nucleotide protein targets. rsc.orgresearchgate.net
Diaryl-modified nicotinamidesSuccinate dehydrogenase inhibitionSome compounds exhibited moderate fungicidal activity and enzymatic inhibition. nih.gov
Histone deacetylase inhibitorsHDAC3 inhibitionA series of nicotinamide (B372718) derivatives were designed as non-hydroxamate HDAC inhibitors. rsc.org

Future Research Trajectories in N,N-Dimethyl Oxopentanamide Chemistry

The exploration of this compound and its analogs is an expanding field with several promising future research directions. A key area of focus will be the development of novel synthetic methodologies to access a wider range of structurally diverse analogs. This will enable a more comprehensive investigation of their structure-activity relationships in various applications.

In the realm of materials science, the design and synthesis of novel bio-inspired polymers and self-assembling systems based on this scaffold hold significant potential. These materials could find applications in drug delivery, tissue engineering, and diagnostics.

For asymmetric catalysis, the rational design of chiral ligands derived from this compound could lead to the development of highly efficient and selective catalysts for important organic transformations. The incorporation of additional coordinating groups and the fine-tuning of steric and electronic properties will be crucial in this endeavor.

In medicinal chemistry, future research will likely involve the synthesis and biological evaluation of focused libraries of this compound analogs against a variety of biological targets. The use of computational modeling and high-throughput screening will accelerate the identification of lead compounds for the development of new drugs. The synthesis of N-heptyl-5-hydroxypentanamide and N-cyclohexyl-5-hydroxypentanamide provides examples of how the core structure can be readily modified to explore different biological interactions. prepchem.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl 5-oxopentanamide, and how can side reactions be minimized during synthesis?

  • Methodology : The compound is typically synthesized via acylation of 5-oxopentanoic acid derivatives using dimethylamine under controlled conditions. A common approach involves reacting 5-oxopentanoyl chloride with dimethylamine in an inert solvent (e.g., dichloromethane) at low temperatures (0–5°C) to suppress undesired side reactions like over-alkylation or hydrolysis . Triethylamine is often added to neutralize HCl generated during the reaction, improving yield .
  • Optimization : Use stoichiometric excess of dimethylamine (1.2–1.5 equivalents) and monitor reaction progress via TLC or HPLC to ensure complete conversion .

Q. How can researchers characterize this compound to confirm its purity and structural integrity?

  • Analytical Techniques :

  • NMR : 1H^1H NMR should show peaks for the dimethylamino group (δ 2.8–3.1 ppm, singlet) and the carbonyl group (δ 2.1–2.3 ppm, multiplet for the pentanamide backbone) .
  • Mass Spectrometry : ESI-MS or GC-MS can confirm the molecular ion peak at m/z 157.1 (C7_7H13_{13}NO2+_2^+) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity >98% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. The compound may cause respiratory or dermal irritation .
  • Store in a dry, cool environment (2–8°C) away from oxidizers and acids to prevent decomposition .
    • Emergency Measures : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereoelectronic properties of this compound in catalytic applications?

  • Mechanistic Insights : Polar aprotic solvents like DMAc enhance the compound’s solubility and stabilize transition states in nucleophilic acyl substitutions . Elevated temperatures (50–70°C) accelerate reactions but may promote racemization in chiral derivatives .
  • Case Study : In polymer synthesis, DMAc increases the molecular weight of polysulfones by stabilizing reactive intermediates, as shown in membrane fabrication studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Data Reconciliation :

  • Compare assay conditions (e.g., cell lines, solvent carriers). For example, DMSO concentrations >0.1% may artifactually suppress cytotoxicity .
  • Validate findings using orthogonal techniques: Fluorescence probes (e.g., xanthene derivatives) can confirm target engagement in cellular studies .
    • Statistical Approach : Apply multivariate analysis to isolate confounding variables (e.g., batch-to-batch purity variations) .

Q. How can researchers design experiments to probe the hydrolytic stability of this compound under physiological conditions?

  • Experimental Design :

  • In vitro Hydrolysis : Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with structurally analogous amides (e.g., N,N-dimethylacetamide) to assess electronic effects .
    • Advanced Tools : Isotopic labeling (13C^{13}C-carbonyl) tracks hydrolysis pathways via NMR .

Methodological Challenges and Solutions

Q. Why might this compound exhibit unexpected byproducts during large-scale synthesis, and how can this be addressed?

  • Root Cause :

  • Impurities in dimethylamine (e.g., trimethylamine) can lead to quaternary ammonium salts .
  • Incomplete removal of 5-oxopentanoyl chloride intermediates may cause dimerization .
    • Solutions :
  • Purify dimethylamine via distillation before use.
  • Implement a post-synthesis wash with cold sodium bicarbonate to remove residual acyl chloride .

Q. What computational tools are suitable for modeling the interaction of this compound with biological targets?

  • In silico Approaches :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for enzymes like cytochrome P450 .
  • MD Simulations : GROMACS or AMBER can simulate conformational dynamics in aqueous environments .
    • Validation : Cross-reference predictions with experimental IC50_{50} values from enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.